molecular formula C19H28ClN3O2S B2926288 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1177852-78-6

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No.: B2926288
CAS No.: 1177852-78-6
M. Wt: 397.96
InChI Key: JAYVMQWYNGDNJY-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring substituted with dimethyl groups, a morpholinoethyl side chain, and a butyramide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of o-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Morpholinoethyl Side Chain: The morpholinoethyl side chain is attached through nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with 2-chloroethylmorpholine in the presence of a base like potassium carbonate.

    Formation of the Butyramide Moiety: The butyramide group is introduced by reacting the intermediate with butyric anhydride or butyryl chloride.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl side chain or the benzo[d]thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride depends on its specific application:

    Biological Systems: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by intercalating into DNA.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride: Similar structure but with one less methyl group.

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)butyramide hydrochloride: Similar structure but with a piperidinoethyl side chain instead of morpholinoethyl.

Uniqueness

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d]thiazole ring and the morpholinoethyl side chain enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S.ClH/c1-4-5-16(23)22(9-8-21-10-12-24-13-11-21)19-20-17-14(2)6-7-15(3)18(17)25-19;/h6-7H,4-5,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYVMQWYNGDNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=CC(=C3S2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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